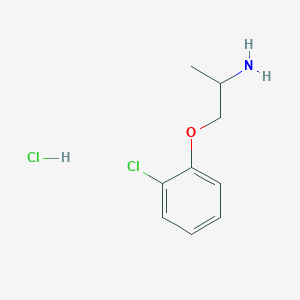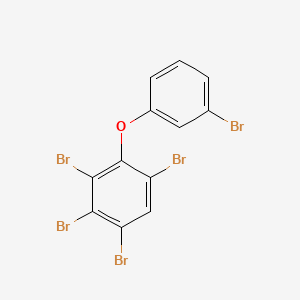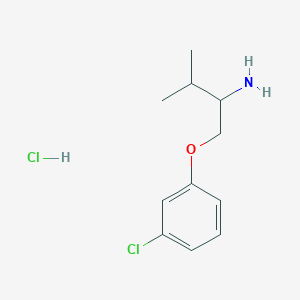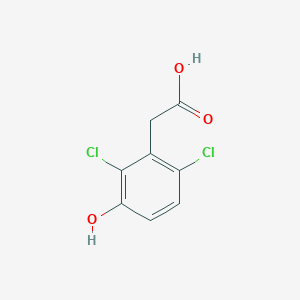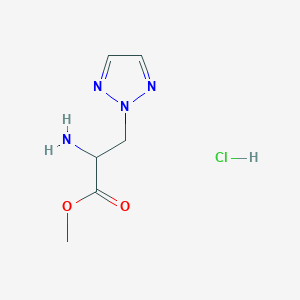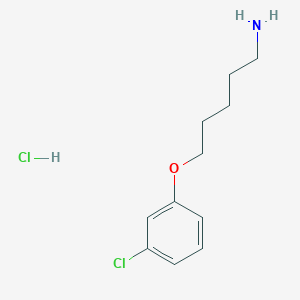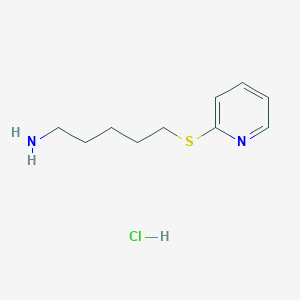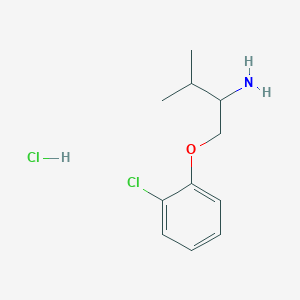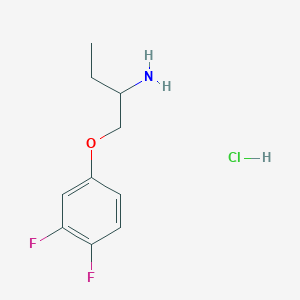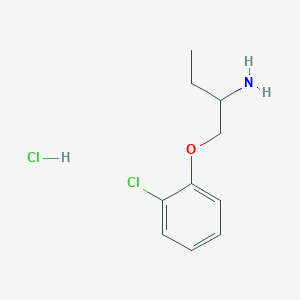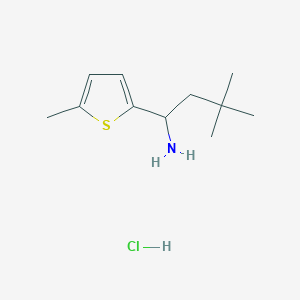
3,3-Dimethyl-1-(5-methylthiophen-2-yl)butan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethyl-1-(5-methylthiophen-2-yl)butan-1-amine hydrochloride (3,3-DMB-HCl) is a synthetic compound that has been studied for its potential applications in scientific research. It is a derivative of the aminobutane class of compounds and has a molecular weight of 199.67 g/mol. 3,3-DMB-HCl is a white crystalline solid that is soluble in water and ethanol and is relatively stable in air. It is used in a variety of research applications, including as a biochemical reagent, enzyme inhibitor, and as a substrate for the study of enzymes.
Scientific Research Applications
Synthesis and Structural Analysis
Research on butyrate derivatives and 1,3-dioxane derivatives involves synthesis and characterization, including crystal structure analysis, highlighting the importance of structural analysis in chemical research. The crystal packing in these structures is linked by hydrogen bonds, forming dimers, which is crucial for understanding molecular interactions and designing new compounds with desired properties (Jebas et al., 2013).
Another study reported the generation of a structurally diverse library through alkylation and ring closure reactions, using a ketonic Mannich base derived from 2-acetylthiophene. This approach to generating compound libraries is fundamental for discovering new materials with potential applications in various fields, including drug discovery and material science (Roman, 2013).
Biological Activity and Applications
Research into the cytotoxic properties of ligands on tumor cell lines emphasizes the potential therapeutic applications of novel compounds. Identifying compounds with cytotoxic activity is a critical step in the development of new anticancer drugs, showcasing how chemical synthesis research can contribute to medical science (Kodadi et al., 2007).
Another example involves photochromic and fluorescent properties of asymmetric dihetarylethenes. Studies on compounds with these properties are essential for developing new materials for optical devices, sensors, and imaging technologies. Understanding the behavior of these compounds under light exposure can lead to innovations in materials science and engineering (Шепеленко et al., 2014).
properties
IUPAC Name |
3,3-dimethyl-1-(5-methylthiophen-2-yl)butan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NS.ClH/c1-8-5-6-10(13-8)9(12)7-11(2,3)4;/h5-6,9H,7,12H2,1-4H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHTIHLNBMOLNQS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(CC(C)(C)C)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.80 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

